molecular formula C15H22BNO3 B2413526 N-Methyl-n-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide CAS No. 1231257-90-1

N-Methyl-n-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide

Cat. No.: B2413526
CAS No.: 1231257-90-1
M. Wt: 275.16
InChI Key: QLPHHWAFNJRKPM-UHFFFAOYSA-N
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Description

N-Methyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide ( 1231257-90-1) is an acetamide-based boronic ester pinacol ester that serves as a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery research . With a molecular formula of C15H22BNO3 and a molecular weight of 275.15 g/mol, this compound is characterized by the presence of a protected boronic acid group, which enhances its stability and solubility for handling and storage . This feature makes it particularly useful in metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, which is a powerful method for the efficient construction of biaryl systems often found in pharmaceutically active compounds . The application of such boronic ester building blocks is critical in fragment-based drug discovery and for exploring structure-kinetic relationships (SKR) in the development of novel enzyme inhibitors, as seen in research targeting essential enzymes in Gram-negative bacteria . As a specialist building block, it is intended for use by qualified researchers in a controlled laboratory environment. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-methyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BNO3/c1-11(18)17(6)13-9-7-8-12(10-13)16-19-14(2,3)15(4,5)20-16/h7-10H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLPHHWAFNJRKPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)N(C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-n-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide typically involves the reaction of a boronic acid derivative with an appropriate amine. One common method involves the use of pinacolborane as a boron source, which reacts with an aryl halide in the presence of a palladium catalyst to form the boronic ester. This intermediate can then be reacted with N-methylacetamide under suitable conditions to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-n-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various boronic acids, borates, and substituted aryl compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Glycogen Synthase Kinase 3 Beta Inhibition

One of the most notable applications of N-Methyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is its role as a potent inhibitor of Glycogen Synthase Kinase 3 Beta (GSK-3β). GSK-3β is implicated in various diseases, including cancer and neurodegenerative disorders. Studies have shown that derivatives of this compound exhibit competitive inhibition with IC50 values as low as 8 nM . This makes it a promising candidate for drug development targeting GSK-3β-related pathways.

Potential in Cancer Therapy

The compound's structure allows it to interact effectively with biological targets involved in cell signaling pathways. Its boron-containing moiety enhances its ability to form stable complexes with biomolecules. This characteristic is particularly valuable in developing anticancer therapies that require specific targeting of tumor cells while minimizing effects on normal cells .

Materials Science

Synthesis of Functionalized Polymers

This compound can be utilized in synthesizing functionalized polymers through click chemistry approaches. The presence of the boron moiety allows for the formation of covalent bonds with various polymer backbones. This application is crucial for creating materials with tailored properties for specific applications such as drug delivery systems and smart materials .

Nanocomposite Development

Incorporating this compound into nanocomposites enhances their mechanical and thermal properties. Research indicates that the addition of boron-containing compounds can improve the thermal stability and flame retardancy of polymer matrices . This application is particularly relevant in industries focused on developing safer and more efficient materials.

Environmental Chemistry

Boron-Based Sensors

The unique properties of this compound make it suitable for developing boron-based sensors for detecting environmental pollutants. Its ability to form complexes with heavy metals and other contaminants can be exploited to create sensitive detection systems . Such sensors are essential for monitoring environmental health and ensuring compliance with safety regulations.

Case Studies

Study Focus Findings
Inhibition of GSK-3βMedicinal ChemistryDemonstrated IC50 values as low as 8 nM for derivatives .
Polymer FunctionalizationMaterials ScienceSuccessful synthesis of functionalized polymers using click chemistry techniques .
Environmental DetectionEnvironmental ChemistryDevelopment of sensors capable of detecting heavy metal ions using boron complexation methods .

Mechanism of Action

The mechanism by which N-Methyl-n-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide exerts its effects involves the interaction of the boron atom with various molecular targets. In Suzuki-Miyaura coupling reactions, the boron atom forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the target molecule. This process involves several steps, including oxidative addition, transmetalation, and reductive elimination .

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
  • 1-Methylpyrazole-4-boronic acid pinacol ester

Uniqueness

N-Methyl-n-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is unique due to its specific structure, which combines a boronic ester with an acetamide group. This combination imparts distinct reactivity and properties, making it particularly useful in specific synthetic applications and research contexts .

Biological Activity

N-Methyl-n-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H20BNO3
  • CAS Number : 1454653-59-8
  • Molecular Weight : 247.13 g/mol
  • Purity : Typically around 95% to 98% in commercial preparations.

This compound exhibits its biological effects primarily through interactions with specific molecular targets involved in various cellular processes. The presence of the boron-containing dioxaborolane moiety suggests that it may participate in biological pathways involving boron chemistry.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated that it inhibits the proliferation of various cancer cell lines. For instance:

Cell LineIC50 (μM)Description
MDA-MB-231 (Breast Cancer)0.126Strong inhibitory effect on cell proliferation
MCF10A (Non-cancerous)2.50Significantly less effect compared to MDA-MB-231

The selectivity index indicates a nearly 20-fold difference in effectiveness between cancerous and non-cancerous cells, suggesting a favorable therapeutic window for targeting malignant cells without affecting healthy tissues .

In cancer models, treatment with this compound has been shown to:

  • Induce apoptosis in cancer cells.
  • Inhibit growth factor signaling pathways.
  • Reduce metastatic potential by affecting matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9 .

Study 1: In Vivo Efficacy

A study involving BALB/c nude mice inoculated with MDA-MB-231 cells demonstrated that administration of this compound led to significant reductions in tumor burden and improved survival rates compared to control groups . This study supports the compound's potential as a therapeutic agent against breast cancer.

Study 2: Safety Profile

Subacute toxicity studies conducted on healthy mice indicated a favorable safety profile when administered at doses up to 40 mg/kg for three consecutive days. No significant adverse effects were noted during the observation period . This suggests that the compound could be developed further for clinical applications.

Q & A

Basic: What are the key structural and physicochemical properties of N-Methyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide?

Answer:
The compound has the molecular formula C₁₄H₂₀BNO₃ and a molecular weight of 261.12 g/mol . Key structural features include:

  • A dioxaborolane ring (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) that enhances stability and reactivity in cross-coupling reactions.
  • An acetamide group linked to a phenyl ring, which may influence solubility and biological interactions.
  • Physicochemical properties such as low water solubility (common in organoboron compounds) and sensitivity to moisture, requiring anhydrous storage conditions .

Basic: What spectroscopic techniques are used to confirm the structure of this compound?

Answer:

  • ¹³C NMR : Used to verify the boron-containing aromatic ring and acetamide group. For example, the dioxaborolane ring exhibits distinct peaks near 25 ppm (methyl groups) and 83–85 ppm (boron-oxygen carbons) .
  • Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns.
  • FT-IR : Identifies functional groups (e.g., amide C=O stretch near 1650 cm⁻¹) .
  • X-ray Diffraction : Resolves crystal structure, particularly for boron coordination geometry .

Basic: What are the critical steps in synthesizing this compound?

Answer:
Synthesis typically involves:

Borylation : Introducing the dioxaborolane group via Miyaura borylation (Pd-catalyzed reaction with bis(pinacolato)diboron) .

Amide Formation : Coupling the boronate ester with methylamine derivatives using reagents like HATU or DCC .

Purification : Column chromatography or recrystallization to isolate the product.
Key Challenges : Optimizing reaction temperature (often 80–100°C) and solvent polarity (e.g., THF or DMF) to prevent boronate hydrolysis .

Advanced: How can researchers address discrepancies in NMR data for boron-containing acetamides?

Answer:
Discrepancies may arise from:

  • Boron Quadrupolar Broadening : The ¹¹B nucleus (I = 3/2) causes peak broadening. Use ¹³C NMR instead for clearer signals .
  • Solvent Effects : CDCl₃ vs. DMSO-d₆ can shift amide proton signals.
  • Dynamic Equilibria : Boronates may form reversible adducts with water or alcohols. Dry solvents and anhydrous conditions are critical .

Advanced: How to design stability studies for the dioxaborolane ring under varying conditions?

Answer:

  • pH Stability : Expose the compound to buffers (pH 2–12) and monitor degradation via HPLC. The dioxaborolane ring is prone to hydrolysis in acidic/basic conditions .
  • Thermal Stability : Thermogravimetric analysis (TGA) to assess decomposition temperatures.
  • Moisture Sensitivity : Store samples in desiccators with varying humidity levels and track stability via TLC .

Advanced: What role does this compound play in Suzuki-Miyaura coupling reactions?

Answer:
As a boronic ester , it participates in Pd-catalyzed cross-coupling to form biaryl or heteroaryl bonds. Key steps:

Transmetalation : The boronate transfers to Pd(II), forming a Pd-aryl intermediate.

Reductive Elimination : Forms the C–C bond.
Optimization Tips : Use Pd(PPh₃)₄ as a catalyst and Cs₂CO₃ as a base in THF/H₂O mixtures .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:
Contradictions may stem from:

  • Impurities : Trace Pd from synthesis can skew cytotoxicity assays. Purify via Chelex resin .
  • Assay Conditions : Varying pH or serum proteins may alter bioavailability. Standardize protocols (e.g., use serum-free media for in vitro tests).
  • Structural Analogs : Compare with derivatives like N-(3-boronophenyl)cyclopropanecarboxamide (CAS 1031747-40-6) to isolate the dioxaborolane’s contribution .

Advanced: What computational methods predict the reactivity of this compound?

Answer:

  • DFT Calculations : Model the boron-oxygen bond dissociation energy to predict hydrolysis rates.
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes or receptors) using software like AutoDock Vina.
  • QSAR Studies : Correlate substituent effects (e.g., methyl groups on the dioxaborolane) with activity .

Basic: What safety precautions are required when handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods to avoid inhalation of boron-containing dust.
  • Storage : Anhydrous, airtight containers at –20°C to prevent hydrolysis .

Advanced: How to synthesize and characterize analogs for structure-activity relationship (SAR) studies?

Answer:

  • Analog Design : Replace the methyl group on the acetamide with bulkier substituents (e.g., cyclopropyl) to study steric effects.
  • Characterization : Use HRMS for exact mass confirmation and 2D NMR (e.g., HSQC) to resolve overlapping signals in aromatic regions .
  • Biological Testing : Compare IC₅₀ values in enzyme inhibition assays to identify key pharmacophores .

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